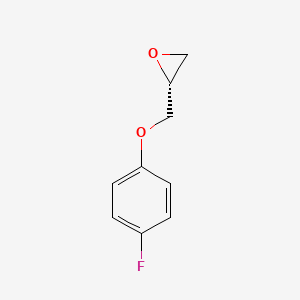
1,1,1-trifluorohept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,1,1-Trifluorohept-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a heptenone backbone. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluorohept-3-en-2-one typically involves the reaction of hept-3-en-2-one with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1,1,1-Trifluorohept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of trifluoroacetic acid or trifluoromethyl ketones.
Reduction: Production of trifluoromethyl alcohols or alkanes.
Substitution: Generation of various substituted heptenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-1,1,1-Trifluorohept-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluorohept-3-en-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the electronic properties of the compound, affecting its reactivity and interactions with enzymes, receptors, or other biomolecules. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
1,1,1-Trifluoroheptane: Lacks the double bond present in 1,1,1-trifluorohept-3-en-2-one.
1,1,1-Trifluoro-2-heptanone: Contains a ketone group but lacks the double bond.
1,1,1-Trifluoro-3-heptene: Similar structure but different position of the double bond.
Uniqueness: (E)-1,1,1-Trifluorohept-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications where both electronic and steric effects are important.
Propiedades
Número CAS |
105439-91-6 |
|---|---|
Fórmula molecular |
C7H9F3O |
Peso molecular |
0 |
Sinónimos |
3-Hepten-2-one, 1,1,1-trifluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






